Cas no 196497-48-0 (2(S)-Aminooctadecan-3(R)-ol)

2(S)-Aminooctadecan-3(R)-ol is a chiral amino alcohol featuring an 18-carbon backbone with stereochemically defined amino and hydroxyl groups at positions 2 and 3, respectively. This compound is of interest in synthetic and medicinal chemistry due to its structural rigidity and potential as a building block for bioactive molecules or asymmetric catalysts. The defined stereochemistry at both chiral centers enhances its utility in stereoselective synthesis, while the long alkyl chain may confer lipid-binding properties. Its amphiphilic nature could also facilitate applications in surfactant research or membrane studies. The product’s high purity and well-characterized configuration make it suitable for precise chemical modifications and structure-activity investigations.
2(S)-Aminooctadecan-3(R)-ol structure
2(S)-Aminooctadecan-3(R)-ol structure
Product Name:2(S)-Aminooctadecan-3(R)-ol
CAS No:196497-48-0
MF:C18H39NO
MW:285.508365869522
CID:1388198
PubChem ID:9925886
Update Time:2025-10-28

2(S)-Aminooctadecan-3(R)-ol Chemical and Physical Properties

Names and Identifiers

    • 2(S)-Aminooctadecan-3(R)-ol
    • Spisulosine 285
    • Spisulosine
    • ES-285
    • (2S,3R)-2-aminooctadecan-3-ol
    • 1-deoxysphinganine (m18:0)
    • 2S-Amino-3R-octadecanol
    • 1-DEOXYSPHINGANINE
    • ES 285
    • (2S,3R)-2-amino-3-hydroxyoctadecane
    • 3-Octadecanol, 2-amino-, (R-(R*,S*))-
    • AKOS030542137
    • DTXSID30432931
    • ZX5D253CYY
    • Q27135623
    • ES285
    • YRYJJIXWWQLGGV-ZWKOTPCHSA-N
    • BDBM50496601
    • Spisulosine [WHO-DD]
    • SCHEMBL5654343
    • 3-Octadecanol, 2-amino-, (2S,3R)-
    • CHEBI:67106
    • LMSP01080032
    • 1-deoxysphinganine, 1-deoxysphinganine (m18:0), powder
    • 1-deoxy-sphinganine
    • (+)-Spisulosine
    • HY-13626
    • CHEMBL1835439
    • (2S, 3R)-2-amino-3-octadecanol
    • DoxSA cpd
    • CS-0007491
    • 2S-amino-octadecan-3R-ol
    • UNII-ZX5D253CYY
    • DA-49155
    • 196497-48-0
    • 1-deoxysphinganine (0)
    • DTXCID50383759
    • G91342
    • Inchi: 1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h17-18,20H,3-16,19H2,1-2H3/t17-,18+/m0/s1
    • InChI Key: YRYJJIXWWQLGGV-ZWKOTPCHSA-N
    • SMILES: O[C@@H]([C@H](C)N)CCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 285.30337
  • Monoisotopic Mass: 285.303164868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 15
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.2Ų
  • XLogP3: 7.4

Experimental Properties

  • Color/Form: Powder
  • PSA: 46.25

2(S)-Aminooctadecan-3(R)-ol Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:−20°C

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Additional information on 2(S)-Aminooctadecan-3(R)-ol

2(S)-Aminooctadecan-3(R)-ol (CAS No. 196497-48-0): A Comprehensive Overview

The compound 2(S)-Aminooctadecan-3(R)-ol (CAS No. 196497-48-0) is a structurally unique organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amino alcohols, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) in its molecular structure. The CAS number, 196497-48-0, uniquely identifies this compound in chemical databases, ensuring its precise identification and reference in scientific literature.

Recent advancements in stereochemistry and chiral synthesis have brought 2(S)-Aminooctadecan-3(R)-ol into the spotlight. The stereochemistry of this compound, defined by its (S) and (R) configurations at the second and third carbon atoms respectively, plays a crucial role in its biological activity and chemical reactivity. Researchers have demonstrated that the stereochemical arrangement of this molecule significantly influences its interactions with biological systems, making it a promising candidate for drug development and enzyme catalysis.

One of the most intriguing aspects of 2(S)-Aminooctadecan-3(R)-ol is its amphiprotic nature. The amino group acts as a nucleophile, while the hydroxyl group can participate in hydrogen bonding, making this compound versatile in various chemical reactions. Recent studies have explored its role as a chiral catalyst in asymmetric synthesis, where it has shown remarkable efficiency in producing enantioselective products. This property underscores its potential in the pharmaceutical industry, where the synthesis of chiral drugs is a critical requirement.

The synthesis of 2(S)-Aminooctadecan-3(R)-ol involves a multi-step process that combines principles from organic chemistry and biotechnology. One innovative approach utilizes recombinant enzymes to achieve high enantiomeric excess during the synthesis process. This method not only enhances the purity of the final product but also aligns with green chemistry principles by minimizing waste and reducing environmental impact.

In terms of applications, 2(S)-Aminooctadecan-3(R)-ol has shown promise in materials science as well. Its ability to form self-assembled monolayers on various substrates has been leveraged to create advanced materials with tailored properties. For instance, researchers have used this compound to develop surfaces with controlled wettability, which are valuable in microfluidics and biosensors.

Moreover, recent computational studies have provided deeper insights into the electronic structure and reactivity of 2(S)-Aminooctadecan-3(R)-ol. Quantum mechanical calculations have revealed that the spatial arrangement of its functional groups significantly influences its electronic properties, making it a suitable candidate for use in organic electronics.

In conclusion, 2(S)-Aminooctadecan-3(R)-ol (CAS No. 196497-48-0) is a multifaceted compound with diverse applications across various scientific domains. Its unique stereochemistry, amphiprotic nature, and versatile reactivity make it an invaluable tool in modern chemistry and materials science. As research continues to uncover new facets of this compound's potential, it is poised to play an increasingly important role in advancing both academic research and industrial innovation.

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